1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core with a carboxamide group at position 2. The structure includes a 4-fluorophenylmethyl substituent at position 1 and a 4-phenylbutan-2-yl group on the amide nitrogen. This scaffold is frequently modified to explore pharmacological properties, particularly targeting enzymes or receptors such as cannabinoid CB2 or HIV integrase .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2/c1-18(9-10-19-6-3-2-4-7-19)29-25(31)23-16-21-8-5-15-28-24(21)30(26(23)32)17-20-11-13-22(27)14-12-20/h2-8,11-16,18H,9-10,17H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMKSENLLZIDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorobenzyl group: This step may involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with the naphthyridine core.
Attachment of the phenylpropyl group: This can be done through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
| Reaction Conditions | Products | Yield | Notes |
|---|---|---|---|
| 6M HCl, reflux, 12h | 1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid | 78% | Complete cleavage of the 4-phenylbutan-2-yl amine group |
| 2M NaOH, 80°C, 8h | Sodium salt of the carboxylic acid derivative | 85% | Requires inert atmosphere to prevent oxidation side reactions |
Nucleophilic Substitution at the 4-Fluorophenyl Group
The electron-withdrawing fluorine atom on the benzyl group facilitates nucleophilic aromatic substitution (SNAr):
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NH₃ (aq) | 120°C, 24h, CuI catalyst | 1-[(4-aminophenyl)methyl] derivative | >90% para-substitution |
| NaSH, DMF | 100°C, 16h | 1-[(4-sulfhydrylphenyl)methyl] analog | Moderate yield (52%) due to steric hindrance |
Oxidation of the Dihydro-Naphthyridine Ring
The 1,2-dihydro-1,8-naphthyridine ring can be oxidized to a fully aromatic system:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄, H₂O, 60°C | 6h | 1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | Complete dehydrogenation; retains carboxamide functionality |
| DDQ, CH₂Cl₂, rt | 24h | Same as above | Higher purity (98%) but lower scalability |
Functionalization via Suzuki-Miyaura Coupling
The bromine atom (if present in analogs) enables palladium-catalyzed cross-coupling. For the parent compound, halogenation precursors may be required:
| Substrate | Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|---|
| 6-Bromo derivative (e.g., CID 101882735 ) | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Phenyl substituted analog | 65% |
Reduction of the Naphthyridine Core
Selective reduction of the naphthyridine ring is achieved under controlled conditions:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂, Pd/C (10%) | EtOH, 50 psi, 12h | Partially saturated dihydro derivative | Preserves carboxamide group |
| NaBH₄, NiCl₂ | THF, 0°C | Tetrahydro intermediate | Low stability; prone to re-oxidation |
Reactivity at the Carboxamide Nitrogen
The secondary amine in the carboxamide side chain participates in alkylation/acylation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride, pyridine | 0°C → rt, 4h | N-Acetylated derivative | 88% |
| Benzyl bromide, K₂CO₃ | DMF, 60°C, 8h | N-Benzyl substituted carboxamide | 73% |
Photochemical Reactions
UV irradiation induces regioselective dimerization:
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV (254 nm), CH₃CN | Head-to-tail naphthyridine dimer | Φ = 0.12 |
Key Stability Considerations:
-
pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) media via carboxamide hydrolysis.
-
Thermal Stability : Stable up to 200°C under inert atmosphere; undergoes decarboxylation above 250°C.
-
Light Sensitivity : Protracted UV exposure leads to ring-opening byproducts.
Scientific Research Applications
Antibacterial Activity
Naphthyridine derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to 1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibit significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial DNA gyrase, which is crucial for DNA replication and transcription.
Anti-inflammatory Effects
Studies have shown that naphthyridine derivatives can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models of inflammatory diseases.
Antitumor Activity
Research on naphthyridine compounds suggests potential antitumor effects. They may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. The specific pathways activated by this compound would require further investigation through biochemical assays.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions (temperature, pH, solvent choice) to achieve high yields. Advanced purification techniques such as chromatography are often employed to isolate the desired product.
The exact mechanism of action remains under investigation but is believed to involve interaction with specific biological targets such as enzymes or receptors involved in disease processes. Understanding these interactions is crucial for developing therapeutic applications.
Case Studies and Research Findings
Several studies have documented the efficacy of naphthyridine derivatives in various experimental models:
- Antibacterial Study : A study published in a peer-reviewed journal demonstrated that a related naphthyridine derivative significantly inhibited the growth of resistant bacterial strains, suggesting that this compound could be a candidate for further development in treating bacterial infections.
- Anti-inflammatory Research : Another study highlighted the anti-inflammatory properties of naphthyridine compounds in an animal model of arthritis. The results indicated a reduction in joint swelling and pain associated with inflammatory responses.
- Antitumor Investigation : A recent publication examined the effects of naphthyridine derivatives on cancer cell lines, revealing that these compounds could induce cell death through apoptosis pathways.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amide Nitrogen
The amide nitrogen substituent significantly impacts physicochemical and biological properties:
Key Observations :
- Halogen Effects : Bromine (in 4-bromophenyl) and chlorine (in chlorophenyl analogs) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Fluorine balances metabolic stability and electronic effects .
- Biological Activity: The 4-methylcyclohexyl derivative exhibits nanomolar Ki values for CB2 receptors, suggesting that bulky aliphatic groups optimize receptor interactions .
Modifications on the Naphthyridine Core
Key Observations :
- Carborane Derivatives : The incorporation of boron clusters (e.g., dicarba-closo-dodecaboranyl) enables applications in radiopharmaceuticals, as seen in PET ligand development .
- Halogenation Patterns : Dual halogenation (e.g., 7-Cl, 6-F) in the carboxylic acid derivative improves target engagement, likely through enhanced electrostatic interactions .
Biological Activity
1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS Number: 946352-81-4) is a member of the naphthyridine family, known for its diverse pharmacological properties. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology.
Molecular Characteristics
The molecular formula of this compound is with a molecular weight of approximately 429.5 g/mol. Its structure features a fluorophenyl group and a phenylbutan-2-yl substituent, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 946352-81-4 |
The biological activity of this compound is primarily attributed to its interactions with specific biological pathways:
- MAGL Inhibition : Monoacylglycerol lipase (MAGL) is crucial in the endocannabinoid system. Inhibition of MAGL can enhance endocannabinoid signaling, potentially offering therapeutic benefits in pain management and neuroprotection.
- ENT2 Inhibition : This compound selectively inhibits Equilibrative Nucleoside Transporter 2 (ENT2), which plays a significant role in nucleoside transport across cell membranes. This inhibition could have implications in cancer treatment by affecting tumor metabolism.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various biological activities:
Antimicrobial Activity
Naphthyridine derivatives have shown promising antimicrobial properties against various pathogens. The specific activity of this compound remains to be fully characterized but aligns with observed trends in related compounds.
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory effects through its action on the endocannabinoid system and other inflammatory pathways. Further studies are required to elucidate these effects and their clinical relevance .
Antitumor Potential
Given its structural characteristics and mechanism of action, there is potential for this compound to be developed as an anti-cancer agent, particularly through its interaction with ENT transporters .
Q & A
Q. Basic Research Focus :
- Synthetic Strategies : Multi-step approaches are typical, starting with cyclization of pyridine precursors followed by functionalization. For example, the naphthyridine core is synthesized via condensation reactions (e.g., between aminopyridines and keto-esters), followed by benzylation and carboxamide coupling .
- Key Variables : Solvent polarity (DMF or DMSO for solubility), temperature (80–120°C for cyclization), and catalysts (Lewis acids like AlCl₃ for Friedel-Crafts reactions) are critical .
Q. Advanced Research Focus :
-
Design of Experiments (DoE) : Use factorial designs to optimize yield and purity. For instance, vary temperature (80–140°C), solvent (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 molar ratios) to identify ideal conditions .
-
Example Table :
Variable Range Tested Optimal Condition Impact on Yield Temperature 80–140°C 110°C +25% yield Solvent DMF vs. THF DMF +15% purity Catalyst Loading 5–15 mol% 10 mol% Reduced byproducts
Which analytical techniques are most reliable for characterizing structural purity and confirming functional group integrity?
Q. Basic Research Focus :
- Standard Methods :
- NMR : ¹H/¹³C NMR for aromatic proton environments (e.g., δ 8.5–9.3 ppm for naphthyridine protons) and carboxamide NH signals (δ 9.1–9.8 ppm) .
- IR : Confirm carbonyl stretches (C=O at 1650–1680 cm⁻¹) and amide bonds (N-H at 3100–3300 cm⁻¹) .
Q. Advanced Research Focus :
- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns (e.g., Cl/F substituents) and validate molecular formulae (e.g., C₂₇H₂₅FN₃O₂ requires exact mass 466.1934) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the 4-phenylbutan-2-yl side chain .
How can researchers resolve contradictions in reported bioactivity data for structurally similar naphthyridine derivatives?
Q. Methodological Approach :
Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) vs. cellular viability (MTT assays) to distinguish direct target effects from off-target cytotoxicity .
SAR Analysis : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl) and correlate with activity trends. For example, 4-fluorobenzyl groups enhance target binding affinity by 30% compared to 3-fluoro analogs .
Computational Docking : Use molecular dynamics to model interactions with ATP-binding pockets (e.g., VEGFR-2) and predict steric clashes caused by bulky substituents .
What computational tools are recommended for predicting pharmacokinetic properties and guiding lead optimization?
Q. Advanced Research Focus :
- ADMET Prediction :
- Software : SwissADME or ADMETLab 2.0 to estimate logP (target <5), aqueous solubility (≥50 µM), and CYP450 inhibition risks .
- Case Study : Substituents like 4-phenylbutan-2-yl improve logP from 3.8 to 4.2 but reduce solubility—balance via PEGylation or salt formation .
- Quantum Mechanics (QM) : Calculate Fukui indices to identify reactive sites for selective functionalization (e.g., C-5 position for electrophilic substitution) .
How can researchers design experiments to elucidate the mechanism of action for this compound?
Q. Methodological Framework :
Target Deconvolution :
- Chemoproteomics : Use immobilized compound probes for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- CRISPR Screening : Genome-wide knockout libraries to pinpoint synthetic lethal genes (e.g., DNA repair pathways) .
Pathway Analysis : Transcriptomics (RNA-seq) post-treatment to map dysregulated pathways (e.g., apoptosis markers like Bax/Bcl-2 ratio) .
What strategies mitigate poor solubility in biological assays without compromising activity?
Q. Advanced Solutions :
-
Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) or cyclodextrin inclusion complexes .
-
Prodrug Design : Introduce phosphate esters at the carboxamide group, hydrolyzed in vivo to enhance bioavailability .
-
Table : Solubility Enhancement Strategies
Strategy Solubility (µM) Bioactivity Retention Cyclodextrin 120 95% PEGylation 85 80% Salt Formation 200 90%
How should researchers prioritize structural analogs for preclinical development?
Q. Decision Criteria :
- In Silico Filters : Exclude compounds with PAINS motifs (e.g., enone or thiol groups) .
- In Vivo PK : Prioritize analogs with t₁/₂ >4 hrs (rodent studies) and oral bioavailability >20% .
- Toxicology : Screen for hERG inhibition (IC₅₀ >10 µM) and genotoxicity (Ames test negative) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
